molecular formula C12H28O8P2 B12652848 Einecs 290-805-5 CAS No. 90247-37-3

Einecs 290-805-5

Cat. No.: B12652848
CAS No.: 90247-37-3
M. Wt: 362.29 g/mol
InChI Key: MGYRDKQKDZZPJO-UHFFFAOYSA-N
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Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 290-805-5 is a unique identifier for a chemical substance listed in the European Union’s regulatory inventory. The inventory includes over 100,000 chemicals, many of which lack comprehensive toxicological data, necessitating computational methods like (Q)SAR (Quantitative Structure-Activity Relationships) and RASAR (Read-Across Structure Activity Relationships) for hazard assessment .

Properties

CAS No.

90247-37-3

Molecular Formula

C12H28O8P2

Molecular Weight

362.29 g/mol

IUPAC Name

12-phosphonooxydodecyl dihydrogen phosphate

InChI

InChI=1S/C12H28O8P2/c13-21(14,15)19-11-9-7-5-3-1-2-4-6-8-10-12-20-22(16,17)18/h1-12H2,(H2,13,14,15)(H2,16,17,18)

InChI Key

MGYRDKQKDZZPJO-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCOP(=O)(O)O)CCCCCOP(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Mentha arvensis extract is primarily obtained through steam distillation of the aerial parts of the plant. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of Mentha arvensis extract involves large-scale steam distillation units. The process is optimized to maximize the yield of essential oil, which is then further processed to isolate specific components such as menthol .

Chemical Reactions Analysis

General Reactivity of Organophosphoric Acid Esters

Organophosphoric acid esters (e.g., diphosphoric acid alkyl esters) are reactive due to the electrophilic phosphorus centers and labile ester groups. Key reaction pathways include:

  • Hydrolysis : These esters undergo hydrolysis under acidic or alkaline conditions to form phosphoric acid derivatives and corresponding alcohols. For example:

    ROOPO(OR)2+H2OROPO(OR)2OH+R-OH\text{ROOPO}(\text{OR})_2 + \text{H}_2\text{O} \rightarrow \text{ROPO}(\text{OR})_2\text{OH} + \text{R-OH}

    This reaction is accelerated in the presence of nucleophilic agents (e.g., water, alcohols).

  • Nucleophilic Substitution : The ester groups are susceptible to substitution by nucleophiles (e.g., amines, thiols), leading to modified phosphoric acid derivatives.

  • Thermal Decomposition : At elevated temperatures, these esters may degrade, releasing phosphoric acid and alkyl fragments.

Environmental and Chemical Stability

Based on the compound’s classification under the EC Inventory ( ), diphosphoric acid alkyl esters are categorized as industrial chemicals. Their stability and reactivity depend on:

  • pH : Alkaline conditions accelerate hydrolysis.

  • Temperature : Increased temperature promotes decomposition.

  • Chemical Interactions : Reactivity with acids, bases, or oxidizing agents may alter their structure.

Toxicological and Regulatory Context

While specific toxicity data for EINECS 290-805-5 is not provided in the search results, organophosphoric acid esters generally exhibit moderate reactivity and may pose risks in aquatic environments ( ). Regulatory frameworks (e.g., REACH) govern their handling and disposal ( ).

Comparison of Organophosphoric Acid Esters

Property Diphosphoric Acid, C4-20-Alkyl Esters General Organophosphoric Acid Esters
Hydrolysis Acidic/alkaline conditionsAcidic/alkaline conditions
Thermal Stability Decomposes at high temperaturesVariable (depends on alkyl chain)
Nucleophilic Reactivity Moderate (ester groups)Moderate to high (depending on structure)

Research Gaps and Limitations

The search results do not provide direct experimental data (e.g., rate constants, product distributions) for this compound. For precise reaction mechanisms, further studies or specialized databases (e.g., JPL atmospheric chemistry data ) would be required.

Scientific Research Applications

Mentha arvensis extract has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of menthol and its derivatives.

    Biology: Studied for its antimicrobial and antifungal properties.

    Medicine: Used in the formulation of topical analgesics and decongestants due to its cooling effect.

    Industry: Employed in the production of flavorings, fragrances, and cosmetics.

Mechanism of Action

The primary active component of Mentha arvensis extract is menthol, which exerts its effects through the following mechanisms:

    Molecular Targets: Menthol acts on the transient receptor potential cation channel subfamily M member 8 (TRPM8) receptors, which are involved in the sensation of cold.

    Pathways Involved: Activation of TRPM8 receptors leads to a cooling sensation and analgesic effects.

Comparison with Similar Compounds

Research Findings and Limitations

  • Efficiency of RASAR Models : A 70% Tanimoto similarity threshold achieves 95% coverage of EINECS chemicals, reducing reliance on animal testing .
  • Gaps in QSAR Applicability : Only 54% of EINECS chemicals can be classified into QSAR-friendly groups, leaving complex mixtures (e.g., botanical extracts) inadequately addressed .

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